5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
Description
5-Amino-4-methoxy-2-nitrobenzenesulphonic acid is a compound of interest in various chemical research fields due to its unique combination of functional groups. These include an amino group, a methoxy group, a nitro group, and a sulphonyl group, each contributing distinct chemical properties. This compound serves as a precursor or an intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and polymers.
Synthesis Analysis
The synthesis of compounds related to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid involves several key reactions, including nitration, sulphonation, and functional group transformations. For example, nitration reactions are essential for introducing nitro groups into aromatic compounds, which can be further manipulated through various chemical reactions (Wilk et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques, including X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the interactions between them, such as hydrogen bonding and π-π interactions (Gerova et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid can include redox reactions, where the molecule undergoes reduction or oxidation. These reactions are pivotal in modifying the chemical structure to achieve desired properties or reactivities (Boduszek & Halama, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the presence of a sulphonyl group can enhance water solubility, making these compounds more suitable for certain applications (Wilk et al., 2014).
Chemical Properties Analysis
The presence of functional groups like amino, methoxy, nitro, and sulphonyl imparts a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the ability to participate in hydrogen bonding. These properties are fundamental in determining the compound's behavior in chemical reactions and its potential applications (Gerova et al., 2016; Wilk et al., 2014).
Scientific Research Applications
Synthesis of Derivatives
One notable application of similar compounds to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid is in the synthesis of derivatives. For instance, Wen-xiao (2007) demonstrated the synthesis of 2,5-bis(N-acetoacetylamino) benzenesulphonic acid using 2,5-diaminobenzenesulphonic acid, a compound closely related to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid (Li Wen-xiao, 2007).
Chemical Modification of Membranes
Compounds like 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid are used in chemical modifications of membranes. Knauf and Rothstein (1971) explored the effects of amino-reactive reagents, including 2,4,6-trinitrobenzene sulfonic acid, on the permeability of human red blood cell membranes (P. Knauf & A. Rothstein, 1971).
Synthesis of Reactive Dyes
Another application is in the synthesis of reactive dyes. Kraska, Boruszczak, and Łandwijt (1999) used 2-chloro-5-nitrobenzenesulphonic-1 acid, a compound similar to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid, as a raw material to synthesize reactive dyes (J. Kraska, Z. Boruszczak, & B. Łandwijt, 1999).
Reduction of Nitroarenes
Watanabe et al. (1984) discussed the reduction of nitroarenes to aminoarenes, an essential step in many chemical syntheses. Compounds like 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid could potentially play a role in similar processes (Yoshihisa Watanabe et al., 1984).
Interaction with Proteins and Peptides
The interaction of similar compounds with amino acids, peptides, and proteins is a key area of study. Freedman and Radda (1968) investigated the kinetics of reactions between 2,4,6-trinitrobenzenesulphonic acid and various amino acids, peptides, and proteins (R. Freedman & G. Radda, 1968).
properties
IUPAC Name |
5-amino-4-methoxy-2-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O6S/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14/h2-3H,8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSSZTDQUIRFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213184 | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |
CAS RN |
6375-05-9 | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6375-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-4-methoxy-2-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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